REACTION_CXSMILES
|
[OH-].[Na+].[CH3:3][O:4][CH2:5][CH2:6][O:7][CH2:8][CH2:9][O:10][CH2:11][CH:12]([OH:22])[CH2:13][O:14][CH2:15][CH2:16][O:17][CH2:18][CH2:19][O:20][CH3:21].Cl[CH2:24][CH2:25][O:26][CH3:27]>>[CH3:3][O:4][CH2:5][CH2:6][O:7][CH2:8][CH2:9][O:10][CH2:11][CH:12]([O:22][CH2:24][CH2:25][O:26][CH3:27])[CH2:13][O:14][CH2:15][CH2:16][O:17][CH2:18][CH2:19][O:20][CH3:21] |f:0.1|
|
Name
|
|
Quantity
|
20.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
1,3-bis[2-(2-methoxyethoxy)ethoxy]-2-propanol
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
COCCOCCOCC(COCCOCCOC)O
|
Name
|
|
Quantity
|
48.2 g
|
Type
|
reactant
|
Smiles
|
ClCCOC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
while stirring at 60° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the completion of dropwise addition
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for about 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
a precipitated salt was filtered off
|
Type
|
CUSTOM
|
Details
|
condensed
|
Type
|
DISTILLATION
|
Details
|
purified by a vacuum distillation
|
Name
|
|
Type
|
product
|
Smiles
|
COCCOCCOCC(COCCOCCOC)OCCOC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 102 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |